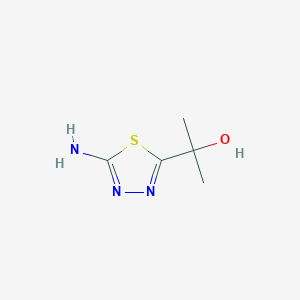

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol

Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a propan-2-ol group at position 2. This compound has garnered attention in medicinal chemistry due to its role as a precursor or structural component in multifunctional agents. For example, it serves as a building block in the synthesis of CoViTris2022, a tris-thiadiazole derivative with potent dual inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and exonuclease (ExoN) . Its synthesis typically involves oxidative cyclocondensation of thiosemicarbazide with carboxylic acids under reflux or microwave irradiation .

Properties

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUYRMJRSVCGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(S1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933911-74-1 | |

| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by cyclization with carbon disulfide to form the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in medicinal applications:

-

Anticancer Activity :

- Research indicates that derivatives of 1,3,4-thiadiazole compounds, including those related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of certain thiadiazole derivatives against HeLa cancer cells, showcasing IC50 values lower than those of established chemotherapeutics like sorafenib .

- The mechanism often involves inducing apoptosis and inhibiting cell proliferation through specific pathways, including the VEGFR-2 pathway .

-

Antimicrobial Properties :

- Compounds containing the thiadiazole moiety have shown promising antimicrobial activities against a range of pathogens. A review noted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives in exhibiting antibacterial properties . The structural features of these compounds contribute to their ability to disrupt microbial cell function.

- Anti-inflammatory Effects :

Anticancer Research

A series of studies focused on synthesizing and evaluating the anticancer potential of various thiadiazole derivatives showed that compounds derived from 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol exhibited promising results against multiple cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical).

- Findings : Several derivatives displayed IC50 values significantly lower than traditional chemotherapeutics, indicating strong potential for further development as anticancer agents .

Antimicrobial Efficacy

Research conducted on various thiadiazole derivatives demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus:

- Methodology : Disk diffusion and broth microdilution methods were employed to assess antibacterial activity.

- Results : Compounds showed zones of inhibition comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol depends on its specific application. For example, as a urease inhibitor, it interacts with the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of Helicobacter pylori in the stomach.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents and structural modifications. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol and Analogues

Key Observations :

- CoViTris2022: The addition of two extra thiadiazole rings enhances synergistic binding to viral enzymes, resulting in superior antiviral activity compared to the monomeric propan-2-ol derivative .

- Methanol Derivative: The shorter-chain methanol group () reduces steric hindrance, which may favor interactions with enzyme active sites.

Key Observations :

- Antiviral Activity: CoViTris2022 outperforms the monomeric propan-2-ol compound due to its multivalent binding to viral enzymes .

- Substituent Impact : Thioacetamide derivatives () exhibit anticholinesterase activity, whereas methyl-substituted analogues are inactive, highlighting the critical role of the thiol group.

- Anticancer Activity : Benzamide-functionalized thiadiazoles () show moderate cytotoxicity, likely due to intercalation with DNA or inhibition of topoisomerases.

Physicochemical Properties

- Solubility: Propan-2-ol and methanol derivatives exhibit higher aqueous solubility compared to phenol or aromatic hybrids due to their polar hydroxyl groups.

- Thermal Stability: The methanol derivative melts at 110°C (), while the propan-2-ol analogue likely has higher thermal stability due to branching.

Biological Activity

Overview

2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a heterocyclic compound notable for its potential biological activities, particularly as an inhibitor of the enzyme urease. This compound's structure combines a thiadiazole ring with a propan-2-ol moiety, which may contribute to its unique biological properties.

The primary mechanism of action for 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol involves the inhibition of urease, an enzyme critical for the survival of certain bacteria like Helicobacter pylori. By inhibiting urease, this compound can lead to a decrease in pH and disrupt the urea cycle, which is essential for bacterial metabolism.

Target Enzyme: Urease

- Function : Catalyzes the hydrolysis of urea into ammonia and carbon dioxide.

- Impact of Inhibition : Disruption of bacterial survival mechanisms.

This compound exhibits significant biochemical properties that make it a candidate for therapeutic applications:

| Property | Details |

|---|---|

| Molecular Weight | 159.21 g/mol |

| CAS Number | 933911-74-1 |

| Biological Activity | Antimicrobial, cytotoxic effects on cancer cells |

| Mechanism | Binds to active sites of target enzymes |

Cellular Effects

Research indicates that 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol has cytotoxic effects on various cancer cell lines. It inhibits cell proliferation and induces apoptosis through mechanisms that may involve mitochondrial disruption and interference with cellular respiration.

Comparative Analysis with Similar Compounds

The biological activity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol can be compared with other thiadiazole derivatives:

| Compound | Activity |

|---|---|

| 2-Amino-5-mercury-1,3,4-thiadiazole | Antimicrobial |

| 2-(5-Amino-1,3,4-thiadiazol-2-yl)methyl derivatives | Antitrypanosomal |

| Megazol (a nitroimidazole derivative) | Anti-trypanosomal |

Case Studies and Research Findings

Several studies have highlighted the antimicrobial properties of derivatives containing the 1,3,4-thiadiazole moiety:

- Antimicrobial Activity :

-

Cytotoxicity in Cancer Cells :

- Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. The exact pathways involved are still under investigation but are believed to involve mitochondrial dysfunction.

- Synergistic Effects :

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, and what experimental parameters must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with 5-amino-1,3,4-thiadiazole-2-thiol. Key steps include nucleophilic substitution or condensation reactions under controlled pH (e.g., basic conditions with potassium carbonate) and temperature (often reflux in acetonitrile or ethanol). For example, intermediates like 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea are synthesized via reactions with isocyanates, followed by functionalization . Yield optimization requires precise monitoring via TLC/HPLC and purification via recrystallization (e.g., ethanol) or silica gel chromatography .

Q. How is the structural integrity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol validated post-synthesis?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR : To confirm substituent positions and hydrogen environments.

- IR : To identify functional groups (e.g., -OH, -NH₂).

- Mass spectrometry (ESI-MS) : For molecular weight verification and fragmentation patterns .

- Elemental analysis : To validate purity and stoichiometry .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodological Answer : Initial screening includes:

- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

- Enzyme inhibition studies : Urease or carbonic anhydrase inhibition assays, given the thiadiazole scaffold’s affinity for metalloenzymes .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or cellular uptake differences. To address this:

- Standardize protocols : Use identical cell lines, solvent systems (e.g., DMSO concentration ≤1%), and positive controls.

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituents on the thiadiazole or propan-2-ol moieties) to isolate key pharmacophores .

- Molecular docking : Predict binding modes to targets (e.g., urease) using software like AutoDock Vina, validated by mutagenesis studies .

Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or glycoside groups on the hydroxyl moiety for hydrolytic activation .

- Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Ionizable groups : Replace the propan-2-ol group with a carboxylic acid derivative (e.g., acetate) for pH-dependent solubility .

Q. How can computational methods guide the optimization of this compound’s selectivity toward specific biological targets?

- Methodological Answer :

- QSAR modeling : Use datasets of thiadiazole derivatives to correlate electronic/steric parameters (e.g., Hammett σ, logP) with activity .

- Molecular dynamics simulations : Assess binding stability to targets (e.g., bacterial gyrase) over 100-ns trajectories .

- ADMET prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What analytical techniques are critical for detecting degradation products under stressed conditions (e.g., heat, light)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.